molecular formula C18H20N2OS B6189616 N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide CAS No. 1225133-57-2

N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide

Cat. No. B6189616
CAS RN: 1225133-57-2
M. Wt: 312.4
InChI Key:
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Description

N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide (NDPTC) is a chemical compound belonging to the phenothiazine class of drugs. It is a white crystalline powder that is soluble in water and ethanol. NDPTC has been studied for its potential applications in scientific research due to its ability to act as an antagonist of dopamine receptors. It has been used in various studies to investigate the effects of dopamine on behavior and physiology.

Mechanism of Action

N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide acts as an antagonist of dopamine receptors. It binds to the dopamine receptor and prevents dopamine from binding to it. This prevents the dopamine from activating the receptor and producing its physiological effects. This compound has been found to be most effective at blocking the D2 subtype of dopamine receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce locomotor activity, reward-seeking behavior, and learning and memory in rodents. It has also been found to reduce the development of addictive behaviors. Additionally, this compound has been found to reduce body temperature, food intake, and sleep.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide in lab experiments is that it is a highly specific and potent antagonist of dopamine receptors. This makes it ideal for studying the effects of dopamine on behavior and physiology. However, this compound is not without its limitations. It is not as effective at blocking the D1 subtype of dopamine receptors and its effects can be reversed by the administration of a dopamine agonist.

Future Directions

There are a number of potential future directions for research involving N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide. It could be used to investigate the effects of dopamine on cognition, emotion, and social behavior. Additionally, it could be used to study the effects of dopamine on the development of psychiatric disorders such as schizophrenia and depression. This compound could also be used to investigate the effects of dopamine on the regulation of hormones, metabolism, and immune system function. Finally, this compound could be used to investigate the effects of dopamine on aging and longevity.

Synthesis Methods

N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide can be synthesized by reacting 2,2-dimethylpropyl bromide with phenothiazine-10-carboxylic acid in ethanol. The reaction is catalyzed by sodium hydroxide and yields this compound as the product. The reaction is typically carried out at a temperature of 80°C and the reaction time is usually around 2 hours.

Scientific Research Applications

N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide has been used in a variety of scientific studies to investigate the effects of dopamine on behavior and physiology. It has been used to study the effects of dopamine on locomotion, reward-seeking behavior, and learning and memory in rodents. This compound has also been used to investigate the effects of dopamine on the development of addictive behaviors. Additionally, this compound has been used to study the effects of dopamine on the regulation of body temperature, food intake, and sleep.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide involves the reaction of 10H-phenothiazine-10-carboxylic acid with 2,2-dimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "10H-phenothiazine-10-carboxylic acid", "2,2-dimethylpropylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 10H-phenothiazine-10-carboxylic acid (1.0 equiv) and DCC (1.1 equiv) in dry dichloromethane (DCM) under nitrogen atmosphere.", "Step 2: Add DMAP (0.1 equiv) and stir the reaction mixture at room temperature for 30 minutes.", "Step 3: Add 2,2-dimethylpropylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in dry dichloromethane and add acetic anhydride (1.2 equiv) dropwise with stirring at room temperature.", "Step 6: Stir the reaction mixture for 24 hours and then quench with water.", "Step 7: Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide." ] }

CAS RN

1225133-57-2

Molecular Formula

C18H20N2OS

Molecular Weight

312.4

Purity

95

Origin of Product

United States

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